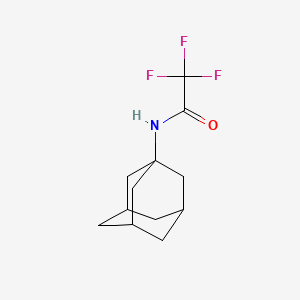

N-(1-adamantyl)-2,2,2-trifluoroacetamide

Description

Significance of Adamantane (B196018) and Trifluoroacetamide (B147638) Moieties in Organic Synthesis

The adamantane core is a prominent structural motif in medicinal chemistry and materials science. Its rigid, bulky, and highly lipophilic nature provides a unique scaffold for the design of bioactive molecules. The incorporation of an adamantyl group can enhance the metabolic stability of a drug, improve its binding affinity to target receptors, and facilitate its transport across biological membranes. google.comnih.gov In organic synthesis, the adamantyl group serves as a sterically demanding substituent that can direct the stereochemical outcome of reactions and stabilize reactive intermediates.

The trifluoroacetamide group is another crucial functional group in modern organic synthesis. The presence of three fluorine atoms significantly alters the electronic properties of the amide bond, making the nitrogen atom less basic and the carbonyl carbon more electrophilic. This group is often employed as a protecting group for amines due to its stability under a wide range of reaction conditions and its selective removal under specific basic or reductive conditions. Furthermore, the trifluoroacetyl group can influence the conformational preferences of molecules and participate in non-covalent interactions, which is of interest in crystal engineering and the design of self-assembling systems. georgiasouthern.edu

Overview of Key Academic Research Themes Pertaining to the Compound

Given the properties of its constituent moieties, research involving N-(1-adamantyl)-2,2,2-trifluoroacetamide is likely to be centered on several key themes. The primary area of investigation would logically be in medicinal chemistry . The combination of the lipophilic adamantane cage and the metabolically robust trifluoroacetamide linkage suggests its potential as a scaffold for the development of new therapeutic agents. Researchers would likely explore its activity in areas where other adamantane derivatives have shown promise, such as antiviral, anticancer, and neuroprotective agents. nih.govnih.govmdpi.com

Another significant research avenue is in synthetic methodology . The synthesis of this compound itself presents an interesting synthetic challenge. While not explicitly detailed in the literature, a plausible approach involves the acylation of 1-aminoadamantane with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799). prepchem.com Alternatively, a Ritter-type reaction between 1-adamantanol (B105290) and 2,2,2-trifluoroacetonitrile, or the direct amidation of 1-adamantanol with 2,2,2-trifluoroacetamide in the presence of a strong acid like trifluoroacetic acid, could be explored. researchgate.netresearchgate.net The study of the reactivity of the N-H bond in this compound could also lead to the development of new adamantyl-containing building blocks for organic synthesis.

Finally, the compound could be of interest in materials science . The rigid adamantane unit can be a component of polymers and supramolecular assemblies, imparting desirable thermal and mechanical properties. The trifluoroacetamide group, with its potential for hydrogen bonding and dipole-dipole interactions, could be utilized to control the packing of molecules in the solid state, leading to materials with specific optical or electronic properties.

Data Tables

Table 1: Physicochemical Properties of Constituent Moieties

| Moiety | Key Properties | References |

| Adamantane | High lipophilicity, rigid cage-like structure, metabolic stability, steric bulk. | google.comnih.gov |

| Trifluoroacetamide | Electron-withdrawing, stable protecting group for amines, influences molecular conformation. | georgiasouthern.edu |

Table 2: Potential Synthetic Routes for this compound

| Starting Materials | Reagents | Reaction Type | References |

| 1-Aminoadamantane | Trifluoroacetic anhydride or Ethyl trifluoroacetate | Acylation | prepchem.com |

| 1-Adamantanol | 2,2,2-Trifluoroacetonitrile, Acid catalyst | Ritter Reaction | thaiscience.info |

| 1-Adamantanol | 2,2,2-Trifluoroacetamide, Trifluoroacetic acid | Direct Amidation | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

20594-58-5 |

|---|---|

Molecular Formula |

C12H16F3NO |

Molecular Weight |

247.26 g/mol |

IUPAC Name |

N-(1-adamantyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C12H16F3NO/c13-12(14,15)10(17)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,16,17) |

InChI Key |

CMKIOJNRXWXMCG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Utility of N 1 Adamantyl 2,2,2 Trifluoroacetamide

Direct Synthetic Approaches

The synthesis of N-(1-adamantyl)-2,2,2-trifluoroacetamide can be achieved through several direct methods, primarily involving the acylation of 1-adamantylamine.

Synthesis from 1-Adamantylamine and Trifluoroacetic Anhydride (B1165640)

The most common and straightforward method for the preparation of this compound is the reaction of 1-adamantylamine with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction is an example of N-acylation, where the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride. The reaction is typically carried out in an inert solvent, and often in the presence of a base to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion.

The reaction proceeds smoothly, often at room temperature or with gentle heating. The choice of solvent and base can influence the reaction rate and yield. A typical procedure involves dissolving 1-adamantylamine in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), followed by the addition of a base, such as pyridine (B92270) or triethylamine. Trifluoroacetic anhydride is then added, often dropwise, to control the exothermic nature of the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by aqueous workup to remove the base and any water-soluble byproducts, followed by purification, which may include crystallization or column chromatography.

Table 1: Representative Conditions for the Synthesis of this compound

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1-Adamantylamine, Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT | 12.5 h | 74% synarchive.com |

Exploration of Alternative Synthetic Protocols

While the use of trifluoroacetic anhydride is prevalent, alternative methods for the synthesis of this compound and other N-(1-adamantyl)amides have been explored. These alternative strategies can offer advantages in terms of reagent availability, cost, or functional group tolerance.

One notable alternative is the Ritter reaction . This reaction involves the treatment of a nitrile with a source of a stable carbocation in the presence of a strong acid. For the synthesis of N-(1-adamantyl)amides, adamantane (B196018) itself or 1-adamantanol (B105290) can be used to generate the 1-adamantyl cation in the presence of a strong acid like sulfuric acid. acs.orgacs.org While not explicitly detailed for trifluoroacetamide (B147638), this methodology provides a pathway to N-(1-adamantyl)amides from different starting materials. acs.orgacs.org

Another approach involves the adamantylation of amides . Instead of starting with 1-adamantylamine, this method utilizes an amide and an adamantylating agent. For instance, the reaction of 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese salts has been shown to produce N-(adamantan-1-yl)amides in good yields. researchgate.net

Furthermore, alternative trifluoroacetylating agents can be employed. While trifluoroacetic anhydride is highly reactive, other reagents such as ethyl trifluoroacetate (B77799) have been used for the trifluoroacetylation of amines. google.com These reagents may offer milder reaction conditions, which can be beneficial when dealing with sensitive substrates. The use of 2-[(trifluoroacetyl)oxy]pyridine and trifluoroacetyl benzotriazole (B28993) are other reported methods for introducing the trifluoroacetyl group. google.com

This compound as a Key Synthetic Intermediate

Beyond its direct synthesis, this compound is a valuable intermediate in multi-step organic synthesis, primarily due to the properties of the trifluoroacetamide group.

Application as a Protecting Group in Complex Molecule Synthesis

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This temporary blocking is achieved through the use of protecting groups. The trifluoroacetamide group is an effective protecting group for primary and secondary amines.

The trifluoroacetamide group offers several advantages as a protecting group for amines. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the amide nitrogen, making it unreactive towards many electrophiles and reaction conditions where a free amine would react. This property allows for selective transformations on other parts of a molecule containing a trifluoroacetyl-protected amine.

The trifluoroacetamide group is generally stable to a range of reaction conditions, which contributes to its utility in multi-step syntheses. google.comgoogle.com This stability allows for a broad "orthogonal" protection strategy, where different protecting groups can be selectively removed in the presence of others. google.comgoogle.com

A crucial aspect of any protecting group is its efficient and selective removal to regenerate the original functional group. The trifluoroacetamide group can be cleaved under various conditions, offering flexibility in deprotection strategies.

Common methods for the deprotection of trifluoroacetamides involve basic hydrolysis. guidechem.com Reagents such as sodium hydroxide, lithium hydroxide, or potassium carbonate in aqueous or alcoholic solutions can effectively cleave the amide bond to liberate the free amine. guidechem.com Milder basic conditions, such as ammonia (B1221849) in methanol, have also been employed. guidechem.com

Reductive cleavage is another effective method for deprotection. Sodium borohydride (B1222165) (NaBH₄) in an ethanol/tetrahydrofuran solvent system has been shown to efficiently remove the trifluoroacetamide group. google.comguidechem.com This method is particularly useful in solid-phase peptide synthesis where the trifluoroacetamide group can be used as an N-terminal protecting group. google.comgoogle.com

Table 2: Selected Reagents for the Deprotection of Trifluoroacetamides

| Deprotection Reagent(s) | Solvent(s) | Temperature |

|---|---|---|

| Sodium Hydroxide / Lithium Hydroxide | Water / Ethanol-Water | Not specified guidechem.com |

| Potassium Carbonate | Methanol / Water | Room Temperature / Reflux synarchive.comguidechem.com |

| Ammonia | Methanol | Not specified guidechem.com |

| Sodium Borohydride | Ethanol / Tetrahydrofuran | Not specified google.comguidechem.com |

| Sodium Methoxide | Dichloromethane / Methanol | Room Temperature synarchive.com |

Intermediate in the Derivatization of Adamantane-Containing Scaffolds

The role of this compound as a versatile intermediate is pivotal in the strategic derivatization of adamantane-containing scaffolds. The trifluoroacetamide group serves as a valuable protecting group for the 1-aminoadamantane core, allowing for subsequent chemical modifications at other positions of the adamantane cage or on different functional groups. The stability of the trifluoroacetamide moiety under various reaction conditions, coupled with its straightforward removal, makes it an effective tool in multi-step syntheses.

The general strategy involves the initial synthesis of this compound from 1-aminoadamantane. This protected intermediate can then be subjected to a variety of reactions to introduce additional functionalities onto the adamantane framework. For instance, reactions can be performed to modify the adamantane skeleton itself, if other reactive sites are present or introduced.

Once the desired modifications on the adamantane scaffold are complete, the trifluoroacetyl group can be cleaved to liberate the primary amine. This deprotection is typically achieved under basic conditions, such as hydrolysis with an aqueous base, which regenerates the 1-aminoadamantane derivative. This newly exposed primary amine can then serve as a handle for further functionalization, such as acylation, alkylation, or condensation reactions, to build more complex and diverse adamantane-based molecules.

This methodology is particularly useful in the construction of pharmacologically active compounds, where the rigid and lipophilic adamantane cage is a desirable structural motif. The use of this compound as an intermediate provides a robust and controlled pathway to access a wide array of derivatized adamantane scaffolds that might be challenging to synthesize directly.

Below is a representative table outlining the general synthetic utility of this intermediate in a theoretical derivatization pathway.

Table 1: Representative Synthetic Pathway for Derivatization of Adamantane Scaffolds via this compound

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Protection | 1-Aminoadamantane, Trifluoroacetic anhydride | This compound | Protection of the primary amine to allow for subsequent reactions on the scaffold. |

| 2 | Scaffold Modification | Protected Intermediate, Reagent for functionalization | Functionalized this compound | Introduction of desired chemical groups onto the adamantane framework. |

| 3 | Deprotection | Functionalized Intermediate, Aqueous Base (e.g., NaOH) | Functionalized 1-Aminoadamantane | Removal of the protecting group to reveal the primary amine for further modification. |

| 4 | Further Derivatization | Functionalized Amine, Electrophile (e.g., Acyl chloride) | Final Derivatized Adamantane Scaffold | Final elaboration of the molecule to achieve the target structure. |

The research findings indicate that the trifluoroacetamide group is an effective protecting group in organic synthesis. Its application in the context of adamantane chemistry allows for a modular approach to the synthesis of complex derivatives, thereby expanding the chemical space accessible for this important scaffold.

Chemical Reactivity and Mechanistic Investigations of N 1 Adamantyl 2,2,2 Trifluoroacetamide

General Reactivity Profiles and Transformational Studies

The reactivity of N-(1-adamantyl)-2,2,2-trifluoroacetamide is characterized by transformations involving the robust adamantyl cage, the reactive trifluoroacetamide (B147638) group, and the amide linkage itself. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical behavior of the adjacent amide bond.

One of the notable transformations is the defluorinative arylation of the trifluoroacetamide moiety. This reaction involves the activation and cleavage of the C-CF3 bond, which is typically very strong. Recent studies have demonstrated that mechanochemical methods using a nickel catalyst and a dysprosium(III) oxide additive can achieve this transformation. nih.gov In a model system, the reaction of trifluoroacetamides with various arylating agents like arylboronic acids under ball-milling conditions leads to the formation of aromatic amides, effectively replacing the -CF3 group with an aryl group. nih.govacs.org This suggests that this compound could be a substrate for synthesizing N-(1-adamantyl)benzamides.

The amide linkage can also undergo addition reactions. The N-H bond, activated by the adjacent trifluoroacetyl group, can participate in hydroamidation reactions with alkenes. Studies on N-aryl trifluoroacetamides show that in the presence of a suitable base like DBU, the amide proton is abstracted, and the resulting nitrogen anion adds across electron-deficient double bonds, such as those in acrylates and acrylonitrile. georgiasouthern.edu While alkyl acetamides and trifluoroacetamides generally show lower reaction rates than their N-aryl counterparts, this pathway represents a potential transformation for this compound. georgiasouthern.edu

Reduction of the amide carbonyl group is another fundamental transformation. Generally, amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com However, the steric bulk of the adamantyl group can significantly hinder this reaction. It has been noted that when the carbonyl group is directly attached to the adamantane (B196018) fragment, reduction with LiAlH4 is often inhibited, even at elevated temperatures. strath.ac.uk Therefore, the reduction of this compound to the corresponding amine, N-(1-adamantyl)-2,2,2-trifluoroethanamine, is expected to be challenging under standard LiAlH4 conditions. Alternative reduction methods, such as those employing silanes with iridium catalysts or Wolff-Kishner conditions for sterically strained "twisted" amides, might be necessary. nih.govorganic-chemistry.org

Table 1: Summary of Potential Transformations

| Transformation | Reagents/Conditions | Expected Product | Key Findings/Challenges |

|---|---|---|---|

| Defluorinative Arylation | Arylboronic acid, Ni catalyst, Dy₂O₃, mechanochemical (ball-milling) | N-(1-adamantyl)arylamide | Demonstrates C-CF₃ bond activation is possible. nih.govacs.org |

| Hydroamidation | Electron-deficient alkene (e.g., methyl acrylate), Base (e.g., DBU) | Michael adduct | N-H bond is sufficiently acidic for addition reactions. georgiasouthern.edu |

| Reduction to Amine | LiAlH₄ | N-(1-adamantyl)-2,2,2-trifluoroethanamine | Reaction is likely inhibited due to the steric bulk of the adamantyl group. strath.ac.uk |

Role in Catalytic Reaction Mechanisms

The trifluoroacetamide group possesses a significantly acidic N-H proton, allowing it to form a conjugate base (anion) under basic conditions. This anion and the parent amide can participate in catalytic cycles through various non-covalent interactions, primarily hydrogen bonding. While the trifluoroacetamide anion itself is not typically a coordinating ligand in the classical sense, its role as a hydrogen bond donor/acceptor is crucial.

In catalytic processes, particularly those involving metal catalysts, the amide functionality can influence the reaction environment. For instance, in gold-catalyzed reactions, activating the gold(I) chloride precatalyst often requires the abstraction of the chloride ion. It has been shown that hydrogen-bond donors can facilitate this process, thereby avoiding the need for silver-based activators. acs.orgcore.ac.uk The N-H group of a trifluoroacetamide can act as a potent hydrogen bond donor, interacting with the chloride on the gold center and labilizing the Au-Cl bond. This interaction enhances the electrophilicity of the gold catalyst, making it more active for transformations like alkyne cyclization. core.ac.uk

Furthermore, the anion generated from deprotonation of the amide can influence the nucleophilicity of other species in the reaction. In gold-catalyzed cyclizations of propargylic amides, computational studies have shown that the counteranion plays a critical role. researchgate.net It can act as a hydrogen-bond acceptor, interacting with the amide proton. This interaction increases the nucleophilicity of the amide's carbonyl oxygen, which subsequently attacks the gold-activated alkyne. This cooperative catalysis, where the anion assists in activating the nucleophile, is essential for the reaction to proceed efficiently. researchgate.net

The adamantyl moiety is a common structural feature in bulky phosphine (B1218219) ligands used in palladium catalysis, but the N-(1-adamantyl) group can also serve as a substrate for C-H activation and functionalization. Palladium-catalyzed C(sp³)–H activation of adamantanes is a powerful tool for forming C-C bonds, though it often requires high temperatures and directing groups to achieve selectivity. acs.orgbeilstein-journals.org

The mechanism for such transformations typically involves a concerted metalation-deprotonation (CMD) pathway. In this process, a palladium(II) catalyst coordinates to a directing group on the substrate, positioning the metal center in proximity to a C-H bond. A base then assists in abstracting the proton as the C-Pd bond is formed, creating a palladacycle intermediate. beilstein-journals.org For this compound, the amide group itself could potentially act as a directing group, guiding the palladium catalyst to activate the C-H bonds at the 3, 5, or 7 positions of the adamantyl cage.

Alternatively, some palladium-catalyzed C-H activation reactions are proposed to proceed through high-valent Pd(IV) intermediates. beilstein-journals.orgresearchgate.net In these pathways, an initial palladacycle is oxidized from Pd(II) to Pd(IV) by an external oxidant. This highly electrophilic Pd(IV) center can then undergo a second C-H activation or couple with another reagent, followed by reductive elimination to form the product and regenerate the Pd(II) catalyst. beilstein-journals.org The electron-withdrawing trifluoroacetamide group would likely influence the electronic properties of the adamantyl cage, potentially affecting the rate and selectivity of the C-H activation step, though specific studies on this substrate are limited.

Gold catalysts are exceptionally effective at activating alkynes toward nucleophilic attack, forming the basis for numerous heterocyclization reactions. jsynthchem.com Amides, including propargylic and ynamide derivatives, are excellent substrates for these transformations, leading to the synthesis of valuable nitrogen-containing heterocycles like oxazoles and indoles. researchgate.netresearchgate.net The this compound framework incorporates features that would significantly influence such catalytic cycles.

A general mechanism for the gold(I)-catalyzed cyclization of a propargylic amide involves several steps:

Complexation: The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic.

Cyclization: An intramolecular nucleophile, typically the amide carbonyl oxygen, attacks the activated alkyne in an exo-dig or endo-dig fashion.

Deprotonation/Protonation: Subsequent steps involving proton transfers lead to the final heterocyclic product and regeneration of the catalyst. researchgate.net

The trifluoroacetamide group plays a dual role. Its electron-withdrawing nature enhances the acidity of the N-H proton, which can be crucial in proton transfer steps. As discussed previously, the amide N-H and the counteranion can cooperatively activate the carbonyl oxygen for the cyclization step through hydrogen bonding. researchgate.net The bulky N-adamantyl group would exert a strong steric influence, potentially directing the stereochemical outcome of the cyclization or favoring specific regioisomers in intermolecular reactions. Although this compound is not an alkyne-containing substrate itself, its structural motifs are highly relevant to the design of reactants for gold-catalyzed heterocyclizations.

Protonation and Other Acid-Base Chemistry of the Amide Linkage

The acid-base properties of the amide linkage in this compound are dominated by the powerful inductive effect of the trifluoromethyl group. This group significantly increases the acidity of the N-H proton compared to a non-fluorinated acetamide. The predicted pKa of the parent 2,2,2-trifluoroacetamide is approximately 12.3, making it substantially more acidic than typical amides. guidechem.comchemicalbook.com

The question of where protonation occurs on an amide—at the nitrogen or the oxygen—is fundamental. For most amides, the carbonyl oxygen is the preferred site of protonation due to resonance stabilization of the resulting cation. In the case of trifluoroacetamide, this preference is definitive. Studies involving the protonation of 2,2,2-trifluoroacetamide with highly acidic superacids (HF/SbF₅ and HF/AsF₅) have shown exclusive protonation on the carbonyl oxygen. rsc.org This reaction leads to the formation of stable trifluoromethylcarboxonium salts, [CF₃C(OH)(NH₂)]⁺, which have been isolated and characterized. rsc.org The N-adamantyl group is not expected to alter this outcome, as its electronic effect is minimal, and the fundamental preference for O-protonation is very strong.

Table 2: Acid-Base Properties of Trifluoroacetamides

| Property | Observation | Reference |

|---|---|---|

| Acidity (pKa) | ~12.3 (Predicted for parent trifluoroacetamide) | guidechem.comchemicalbook.com |

| Site of Protonation | Exclusively on the carbonyl oxygen | rsc.org |

| Protonated Species | Trifluoromethylcarboxonium ion, [CF₃C(OH)(NHR)]⁺ | rsc.org |

Investigations into Radical-Mediated Transformations

The adamantane core is well-known for its reactivity in radical-mediated transformations, particularly C-H functionalization at its tertiary bridgehead positions (C-H bonds at positions 1, 3, 5, and 7). These C(sp³)-H bonds, while strong, can be selectively targeted using modern photocatalytic methods. acs.orgnih.gov

A common strategy involves hydrogen atom transfer (HAT), where a photochemically generated radical abstracts a hydrogen atom from the adamantane cage to form a tertiary adamantyl radical. amazonaws.comchemrxiv.org This highly stable radical can then be trapped by a variety of radical acceptors, such as electron-deficient alkenes, to form new C-C bonds. nih.gov Dual catalytic systems, often employing an iridium or ruthenium photocatalyst in tandem with a HAT co-catalyst like quinuclidine, have shown remarkable efficiency and selectivity for the tertiary C-H bonds of adamantane derivatives. nih.govamazonaws.com

This compound is an ideal substrate for such transformations. The trifluoroacetamide group is generally robust under these radical conditions and is not expected to interfere with the reaction. The C-H bonds at the 3, 5, and 7 positions of the adamantyl group would be the primary sites of reaction, leading to a mixture of functionalized products. The high selectivity for tertiary C-H bonds means that functionalization of the secondary (methylene) positions of the adamantane cage or the trifluoroacetamide group itself is highly unlikely. acs.orgacs.org

Another photoredox pathway involves the direct single-electron oxidation of the adamantane substrate to form a radical cation. acs.orgresearchgate.net This highly reactive intermediate can then undergo deprotonation, preferentially at a bridgehead position, to generate the same tertiary adamantyl radical, which is subsequently functionalized. This method has been used for the C-H cyanation and aminoalkylation of adamantane derivatives. acs.orgresearchgate.net Given this established reactivity, this compound is expected to readily participate in a wide range of radical-mediated C-H functionalization reactions.

Table 3: Predicted Radical C-H Functionalization of this compound

| Catalytic System | Mechanism | Reactive Intermediate | Site of Functionalization |

|---|---|---|---|

| Photoredox Catalyst + HAT Catalyst | Hydrogen Atom Transfer (HAT) | 3-amido-1-adamantyl radical | Positions 3, 5, 7 of adamantyl cage |

| Highly Oxidizing Photoredox Catalyst + Base | Single Electron Transfer (SET) followed by Deprotonation | Adamantyl radical cation, then 3-amido-1-adamantyl radical | Positions 3, 5, 7 of adamantyl cage |

Structural Elucidation and Spectroscopic Analysis of N 1 Adamantyl 2,2,2 Trifluoroacetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(1-adamantyl)-2,2,2-trifluoroacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the adamantyl cage. The adamantane (B196018) skeleton has 15 protons. Due to the molecule's symmetry, these protons would appear as three distinct, broad signals corresponding to the CH₂ protons (12H) and CH protons (3H). Based on data from analogous compounds like N-(1-adamantyl)acetamide, the signals would likely be observed in the range of δ 1.60-2.10 ppm. A broad singlet corresponding to the amide N-H proton would also be expected, likely in the region of δ 6.0-8.0 ppm, with its exact position being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would further confirm the adamantyl structure and the presence of the trifluoroacetamide (B147638) group. The adamantyl cage should exhibit four distinct signals: one for the quaternary carbon attached to the nitrogen, one for the three equivalent CH carbons, and two for the six equivalent CH₂ carbons. The trifluoroacetamide group would show two characteristic signals: a carbonyl carbon (C=O) and a trifluoromethyl carbon (-CF₃). The -CF₃ carbon signal would appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum would provide a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for a trifluoroacetamide group typically appears in the range of -70 to -76 ppm relative to a CFCl₃ standard. mdpi.com

| Technique | Expected Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | ~6.0 - 8.0 | N-H | Broad Singlet |

| ~2.10 | Adamantyl CH (3H) | Broad Singlet | |

| ~2.00 | Adamantyl CH₂ (6H) | Multiplet | |

| ~1.70 | Adamantyl CH₂ (6H) | Multiplet | |

| ¹³C NMR | ~155 (q, ²JCF ≈ 37 Hz) | C=O | Quartet |

| ~116 (q, ¹JCF ≈ 288 Hz) | CF₃ | Quartet | |

| ~53.0 | Adamantyl C-N (Quaternary) | Singlet | |

| ~41.0 | Adamantyl CH₂ | Singlet | |

| ~36.0 | Adamantyl CH₂ | Singlet | |

| ~29.5 | Adamantyl CH | Singlet | |

| ¹⁹F NMR | ~ -75.0 | CF₃ | Singlet |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show characteristic bands for the amide linkage, the trifluoromethyl group, and the adamantyl hydrocarbon framework.

The adamantyl group would be identified by its C-H stretching vibrations, typically appearing in the 2850-2950 cm⁻¹ region. The amide group would give rise to several distinct bands. The N-H stretching vibration is expected as a sharp to medium band around 3300-3400 cm⁻¹. The most intense band in the spectrum is typically the amide I band (primarily C=O stretching), which for trifluoroacetamides is shifted to a higher frequency (~1700-1740 cm⁻¹) compared to non-fluorinated amides due to the strong electron-withdrawing effect of the CF₃ group. The amide II band (a mixture of N-H bending and C-N stretching) would be found around 1520-1550 cm⁻¹. Finally, the presence of the trifluoromethyl group would be unequivocally confirmed by very strong C-F stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Amide |

| 2850 - 2950 | C-H Stretch | Adamantyl |

| 1700 - 1740 | C=O Stretch (Amide I) | Amide |

| 1520 - 1550 | N-H Bend (Amide II) | Amide |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆F₃NO), the calculated exact mass is 247.1208. High-resolution mass spectrometry (HRMS) should confirm this molecular formula with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. The most characteristic and likely most abundant peak in the spectrum would arise from the cleavage of the C-N bond, leading to the formation of the highly stable 1-adamantyl cation. This fragment is a hallmark of 1-substituted adamantane derivatives and would give a strong signal at m/z 135. Other plausible fragmentations would involve the trifluoroacetamide moiety, such as the loss of the trifluoromethyl radical (-CF₃) to give a fragment at m/z 178, or cleavage to form the [CF₃CO]⁺ ion at m/z 97.

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 247 | [C₁₂H₁₆F₃NO]⁺ | Molecular Ion (M⁺) |

| 135 | [C₁₀H₁₅]⁺ | 1-Adamantyl cation; likely base peak |

| 178 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 97 | [CF₃CO]⁺ | Trifluoroacetyl cation |

X-ray Crystallography for Solid-State Structural Characterization

While the single-crystal X-ray structure for this compound has not been reported in the crystallographic databases, a detailed analysis of its close analog, N-(Adamantan-1-yl)-2-chloroacetamide, provides significant insight into the expected solid-state structure. nih.govresearchgate.net The chloro- derivative crystallizes in the orthorhombic space group Pbca. It is reasonable to predict that the trifluoro- derivative would exhibit similar packing and intermolecular interactions, dominated by the bulky adamantyl group and the hydrogen-bonding capability of the amide functional group.

In the crystal structure of N-(Adamantan-1-yl)-2-chloroacetamide, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net The amide proton of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction connects the molecules into infinite chains that propagate along the crystallographic a-axis. researchgate.net Given the similar hydrogen bond donor (N-H) and acceptor (C=O) functionalities, it is highly probable that this compound would form a nearly identical hydrogen-bonding network in its solid state, which is a common and stabilizing motif for secondary amides.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N—H···O | 0.88 | 2.01 | 2.879(2) | 171 |

Data from the crystallographic study of the chloro-analog predicts a similar network for the title compound.

Computational and Theoretical Chemistry Applied to N 1 Adamantyl 2,2,2 Trifluoroacetamide

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

The electronic structure of N-(1-adamantyl)-2,2,2-trifluoroacetamide is largely defined by the interplay between the bulky, electron-donating adamantyl group and the electron-withdrawing trifluoroacetamide (B147638) group. The amide linkage itself is a key feature, known for its planar geometry due to resonance between the nitrogen lone pair and the carbonyl π-system. nih.gov However, the steric bulk of the adamantyl group can induce deviations from planarity in the amide bond. Studies on other sterically hindered adamantane-substituted amides have shown that significant out-of-plane distortion of the amide bond can occur. nih.gov

Natural Bond Orbital (NBO) analysis is a common computational technique used to study bonding in detail. For an analogous system, this analysis would likely reveal significant delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group, which is characteristic of the partial double bond character of the C-N amide bond. The trifluoromethyl group, being strongly electron-withdrawing, would be expected to influence the charge distribution across the amide bond, potentially affecting its rotational barrier and reactivity. DFT calculations on similar fluorinated amides have been used to understand their conformational preferences and electronic properties. nih.govacs.org

Table 1: Representative Calculated Bond Parameters for Amide and Adamantane (B196018) Moieties (Note: Data is illustrative and based on general values for related structures, not specific calculations for this compound)

| Parameter | Typical Calculated Value | Reference System |

|---|---|---|

| C-N Amide Bond Length | ~1.35 Å | Simple Amides |

| C=O Amide Bond Length | ~1.23 Å | Simple Amides |

| N-C(adamantyl) Bond Length | ~1.48 Å | Adamantyl Amines |

| C-C(adamantyl) Bond Length | ~1.54 Å | Adamantane |

| Amide Bond Torsion Angle (ω) | ~180° (trans) or ~0° (cis) | Peptides |

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction energetics (enthalpies and Gibbs free energies of activation and reaction). For this compound, potential reactions of interest could include amide hydrolysis, N-dealkylation, or reactions involving the adamantyl cage.

Theoretical studies on the solvolysis of adamantyl derivatives have provided detailed insights into the energetics of forming the stable 1-adamantyl cation. nih.govwikipedia.org Similar computational approaches could be used to investigate the stability of potential intermediates and the energy barriers for various reaction pathways of the title compound. For instance, the transition state for the acid-catalyzed hydrolysis of the amide bond could be located, and the activation energy calculated. Such calculations often employ methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods to find the transition state structure. mdpi.com The influence of the trifluoromethyl group on the stability of the transition state would be a key aspect of such a study.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra would be of interest.

DFT methods, often in conjunction with Gauge-Including Atomic Orbital (GIAO) approaches, are widely used for NMR chemical shift predictions. researchgate.net For adamantane itself, the ¹H and ¹³C NMR spectra are simple due to its high symmetry, showing two and two signals, respectively. wikipedia.org In this compound, the substitution would lead to a more complex spectrum, and computational predictions could aid in the assignment of signals. researchgate.net The prediction of ¹⁹F NMR chemical shifts is also a well-established computational technique. acs.org

Calculations of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The amide I band (primarily C=O stretch) is a characteristic feature of amides, and its calculated position would be sensitive to the electronic and steric environment.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. ksu.edu.sasemanticscholar.orgtandfonline.comtandfonline.com While the adamantyl group is rigid, rotation around the N-C(adamantyl) and the amide C-N bonds allows for different conformations of this compound.

MD simulations, using a suitable force field, can provide insights into the preferred rotational conformations (rotamers) and the energy barriers between them. A key parameter of interest would be the rotational barrier around the amide C-N bond. For simple amides, this barrier is typically in the range of 15-20 kcal/mol. fcien.edu.uynih.gov The bulky adamantyl group and the trifluoromethyl group would be expected to influence this barrier. Studies on other N,N-disubstituted amides have used dynamic NMR and computational methods to determine these rotational barriers. nih.gov

An MD simulation would involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion over a certain time period (nanoseconds to microseconds). Analysis of the resulting trajectory would reveal the distribution of dihedral angles, identifying the most stable conformations and the transitions between them.

Table 2: Calculated Rotational Barriers for Selected Amides (Note: This data is for illustrative purposes and highlights the range of rotational barriers in similar compounds.)

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| N,N-dimethylformamide | ~21 | Experimental/Computational |

| N,N-dimethylacetamide | ~18 | Experimental/Computational |

Theoretical Approaches to Reaction Mechanisms

Theoretical chemistry offers a framework for proposing and validating reaction mechanisms at a molecular level. This involves identifying all elementary steps, intermediates, and transition states connecting reactants to products.

For this compound, theoretical approaches could be used to investigate mechanisms of synthesis or degradation. For example, the mechanism of its formation from 1-adamantylamine and a trifluoroacetylating agent could be modeled. This would involve calculating the energies of reactants, intermediates (such as a tetrahedral intermediate), and products, as well as the transition states connecting them.

Computational modeling is widely used to understand how catalysts function by interacting with substrates. mdpi.comrsc.orgnih.govosti.gov If this compound were to be used as a substrate in a catalyzed reaction (e.g., enzymatic hydrolysis or a transition-metal-catalyzed cross-coupling), computational methods could be employed to model the interaction between the substrate and the catalyst's active site.

This modeling could involve molecular docking to predict the binding pose of the substrate within the catalyst's active site. Following docking, more sophisticated methods like quantum mechanics/molecular mechanics (QM/MM) could be used. In a QM/MM approach, the chemically active region (the substrate and the immediate catalytic residues) is treated with a high level of quantum mechanics, while the rest of the system (the bulk of the enzyme or catalyst) is treated with a more computationally efficient molecular mechanics force field. This allows for the study of the reaction mechanism within the complex environment of the catalyst. Such studies can provide insights into the origin of catalytic efficiency and selectivity. rsc.org

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity in chemical reactions involving this compound is a complex task that can be effectively addressed using computational and theoretical chemistry methods. These approaches provide detailed insights into the electronic and steric factors that govern the outcomes of chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles and methodologies can be inferred from studies on related adamantane derivatives.

The adamantane cage is a rigid, bulky, and lipophilic moiety that significantly influences the reactivity of its derivatives. mdpi.com Functionalization of the adamantane skeleton can occur at either the tertiary (bridgehead) or secondary (bridge) positions. The inherent stability and steric hindrance of the adamantane core play a crucial role in directing incoming reagents to specific sites, thus controlling regioselectivity.

Computational methods such as Density Functional Theory (DFT) have become invaluable tools for understanding and predicting the reactivity of organic molecules. For adamantane derivatives, DFT calculations can be employed to determine the electron density distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps. These calculations help in identifying the most nucleophilic or electrophilic sites within the molecule, thereby predicting the regioselectivity of various reactions. For instance, in electrophilic substitution reactions, the positions with the highest electron density on the adamantane ring would be the most likely sites of attack.

In the context of this compound, the trifluoroacetamide group attached to one of the bridgehead carbons will electronically influence the adamantane cage. The strong electron-withdrawing nature of the trifluoromethyl group, transmitted through the amide linkage, can deactivate the adamantane core towards electrophilic attack. Computational studies can quantify this deactivating effect by calculating the partial atomic charges on the adamantane carbons.

Furthermore, theoretical calculations can be used to model the transition states of potential reaction pathways. By comparing the activation energies of different transition states leading to various regioisomers, the most favorable reaction pathway and, consequently, the major product can be predicted. For example, in a hypothetical hydroxylation reaction, DFT could be used to calculate the activation barriers for the formation of different hydroxylated isomers of this compound, thus predicting the regioselectivity.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. The rigid, chiral nature of many substituted adamantane derivatives makes stereoselectivity a critical aspect of their chemistry. mdpi.com For reactions involving this compound that could generate new stereocenters, computational modeling can be used to predict the diastereomeric or enantiomeric excess.

This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. Molecular dynamics simulations can also be employed to explore the conformational landscape of the reactants and transition states, providing a more dynamic picture of the factors controlling stereoselectivity.

The following table summarizes the computational approaches that can be applied to predict the regio- and stereoselectivity of reactions involving this compound, based on methodologies used for other adamantane derivatives.

| Computational Method | Application in Predicting Selectivity | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of ground state properties (electron density, electrostatic potential) to identify reactive sites. | The electron-withdrawing trifluoroacetamide group is expected to direct electrophilic attack away from the substituted bridgehead position. |

| Transition State Theory | Calculation of activation energies for different reaction pathways leading to various regio- and stereoisomers. | The sterically bulky adamantyl group will favor reaction pathways that minimize steric hindrance in the transition state. |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational space and dynamic behavior of reactants and intermediates. | Can provide insights into the role of solvent and temperature on the selectivity of reactions. |

It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory and the basis set used in the calculations. Experimental validation remains crucial to confirm the theoretical predictions.

Advanced Applications and Future Research Perspectives

Design and Synthesis of Complex Molecules Utilizing the Compound

The adamantane (B196018) cage is a well-established, rigid, and three-dimensional molecular scaffold that is frequently used in the design of complex organic molecules. nih.govnih.gov N-(1-adamantyl)-2,2,2-trifluoroacetamide can serve as a versatile starting material or intermediate in multi-step syntheses.

The trifluoroacetamide (B147638) group can function as a protected form of an amine. Through hydrolysis, the amide bond can be cleaved to yield 1-aminoadamantane, a crucial precursor for a wide range of pharmacologically active compounds and other complex derivatives. nih.gov This synthetic strategy allows for the introduction of the adamantyl group into a target molecule, with the amine being revealed at a later stage.

Furthermore, the N-H bond of the amide group provides a site for further functionalization. Under appropriate basic conditions, deprotonation can facilitate N-alkylation or N-arylation, enabling the attachment of various other molecular fragments to the adamantane core. This reactivity makes this compound a useful building block for creating libraries of complex adamantane derivatives for screening in drug discovery or materials science.

Table 1: Potential Synthetic Transformations

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Amide Hydrolysis | Acid or Base (e.g., HCl, NaOH) | 1-Aminoadamantane | Precursor for pharmaceuticals |

| N-Alkylation | Base, Alkyl Halide (e.g., NaH, CH₃I) | N-Alkyl-N-(1-adamantyl)amides | Modified building blocks |

Exploration in Supramolecular Chemistry as a Building Block or Precursor

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. ijsr.net The structural features of this compound make it an excellent candidate for use as a building block in supramolecular assemblies.

The adamantyl group is renowned for its ability to act as a guest moiety in host-guest complexes. Its size, shape, and hydrophobicity are perfectly complementary to the cavities of various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govnih.gov This interaction is strong and specific, allowing for the construction of well-defined, self-assembled systems such as rotaxanes, catenanes, and molecular sensors. nih.gov

Table 2: Non-Covalent Interaction Capabilities

| Interaction Type | Participating Group | Role | Potential Host/Partner |

|---|---|---|---|

| Host-Guest Interaction | Adamantyl Cage | Guest | Cyclodextrins, Cucurbit[n]urils |

| Hydrogen Bonding | Amide N-H | Donor | Carbonyls, Ethers, Anions |

| Hydrogen Bonding | Carbonyl C=O | Acceptor | Alcohols, Amine N-H |

Advanced Materials Science Applications

The unique properties of this compound also suggest its potential as a component or precursor in the field of advanced materials science.

Polymer Chemistry: Adamantane-containing polymers are known for their high thermal stability, mechanical rigidity, and etch resistance, properties that are valuable in applications such as photoresists for microelectronics manufacturing. researchgate.net By incorporating a polymerizable group (e.g., a vinyl or methacrylate (B99206) group) into the this compound structure, novel monomers could be synthesized. The resulting polymers would combine the stability of the adamantane scaffold with the properties imparted by the high fluorine content, such as low surface energy and chemical resistance.

Fluorinated Materials: The presence of the trifluoromethyl (-CF₃) group is significant. Materials with a high fluorine content often exhibit useful properties like hydrophobicity, oleophobicity (oil-repellency), low refractive index, and high gas permeability. As a component in polymers or self-assembled monolayers, this compound could be used to create surfaces with low-friction or anti-fouling characteristics.

Crystal Engineering: The design of crystalline materials with specific structures and properties is a major goal of crystal engineering. The interplay between the bulky, shape-persistent adamantane group and the hydrogen-bonding trifluoroacetamide group can be exploited to control how molecules pack in the solid state. researchgate.netresearchgate.net By systematically studying its crystallization behavior with other molecules (co-crystals), it may be possible to design new crystalline materials with desired optical, electronic, or mechanical properties.

Q & A

Q. What are the optimal synthetic routes for N-(1-adamantyl)-2,2,2-trifluoroacetamide, and how can purity be ensured?

The synthesis typically involves reacting 1-adamantylamine with trifluoroacetic anhydride (TFAA) in an aprotic solvent (e.g., dichloromethane) under controlled conditions. Key steps include:

- Amine activation : The adamantylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of TFAA.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted TFAA or by-products .

- Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:TFAA) minimize side reactions like over-acylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How do the functional groups in this compound influence its reactivity?

- Trifluoroacetyl Group : The electron-withdrawing CF₃ group enhances electrophilicity, making the carbonyl susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions).

- Adamantyl Moiety : The rigid, lipophilic structure improves metabolic stability and membrane permeability, which is advantageous in drug design .

Advanced Research Questions

Q. What mechanistic insights explain its stability in acidic vs. basic conditions?

- Acidic Conditions : Protonation of the carbonyl oxygen reduces electrophilicity, slowing hydrolysis. Stability studies in HCl/MeOH (0.1 M, 25°C) show <5% degradation over 24 hours.

- Basic Conditions : Hydroxide ions initiate nucleophilic acyl substitution, cleaving the amide bond. Degradation rates (e.g., in NaOH/EtOH) follow first-order kinetics (k = 0.012 h⁻¹ at pH 12) .

Q. How can computational modeling predict its interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) using the adamantyl group as a hydrophobic anchor and the trifluoroacetamide as a hydrogen-bond acceptor identifies potential binding pockets in enzymes (e.g., cytochrome P450).

- DFT Calculations : B3LYP/6-31G(d) models reveal charge distribution, with the CF₃ group exhibiting a partial charge of +0.32e on the carbonyl carbon, enhancing reactivity .

Q. What strategies mitigate conflicting data in pharmacological assays?

Q. How does the compound’s stereoelectronic profile affect its pharmacokinetics?

- LogP Measurement : Experimental logP (octanol/water) of 2.8 ± 0.2 correlates with high membrane permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s).

- Plasma Protein Binding : Equilibrium dialysis shows 89% binding to albumin, attributed to hydrophobic adamantyl interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.